2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzamide group, and chlorophenyl substituents. It is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of other chemical entities.
Safety and Hazards
Future Directions
Further studies are needed to fully understand the biological potential of this compound. It has been suggested that this type of compound can be further studied for its potential as a pesticidal lead compound . Additionally, modifications of this compound can be tested to determine which are most effective for cancer treatment .
Preparation Methods
The synthesis of 2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another approach involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
2-chloro-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-phenylacetamide: This compound has a simpler structure and is used in different applications, such as the synthesis of amide podands.
2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a thiadiazole ring and benzamide group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWLDORQWOSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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